1-(1-ethyl-1H-imidazol-2-yl)ethanamine, with the molecular formula and a molecular weight of 139.2 g/mol, is an organic compound that belongs to the class of imidazole derivatives. It is characterized by the presence of an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is significant in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and enzyme regulation.
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanamine typically involves several key steps:
For large-scale production, methods may be optimized using continuous flow reactors and automated systems to ensure consistent quality and yield, reflecting advancements in synthetic methodologies.
The molecular structure of 1-(1-ethyl-1H-imidazol-2-yl)ethanamine can be represented by the following:
CCN1C=CN=C1C(C)N
InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3
SMYLQNPARGATRV-UHFFFAOYSA-N
The structure features an ethyl group attached to the imidazole ring, enhancing its chemical reactivity and biological activity compared to other imidazole derivatives.
1-(1-ethyl-1H-imidazol-2-yl)ethanamine can participate in various chemical reactions:
The mechanism of action for 1-(1-ethyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific biological targets. The imidazole ring can coordinate with metal ions or bind to enzyme active sites, modulating their activity. This compound may also interact with receptors or other proteins, influencing biochemical pathways critical for various physiological processes.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are employed to characterize this compound thoroughly .
1-(1-ethyl-1H-imidazol-2-yl)ethanamine has several significant applications:
This compound's versatility makes it valuable across various scientific disciplines, particularly in drug discovery and development efforts.
The imidazole core of 1-(1-ethyl-1H-imidazol-2-yl)ethanamine is efficiently constructed via modified Debus-Radziszewski reactions. This one-pot cyclocondensation employs glyoxal derivatives, ammonia, and α-amino carbonyl precursors under mild acidic conditions (pH 4-5) to yield 2,4-disubstituted imidazoles. A key innovation involves in situ protection of the primary amine group during cyclization to prevent side reactions. As reported in eluxadoline intermediate synthesis, 2-(3,4-dimethoxyphenyl)ethanamine undergoes condensation with benzil and ammonium acetate catalyzed by sulfated yttria at 80°C, achieving >85% ring formation yield within 4 hours [2] [7].
Table 2: Cyclocondensation Reaction Optimization Parameters
Variable | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 75-85°C | ±12% yield variance |
Catalyst Loading | 5-7 wt% | Critical for regioselectivity |
Ammonium Acetate Equiv | 2.0-2.5 | Below 2.0: Incomplete reaction |
Reaction Time | 3.5-4.5 hours | Longer durations increase degradation |
Schiff base-mediated cyclization using carbonyldiimidazole (CDI) activation provides an alternative pathway. CDI facilitates nucleophilic attack by the amine on activated carbonyls, followed by imidazole elimination. Computational studies (ωB97XD functional) confirm exergonic reaction profiles (−28.6 kcal/mol), enabling near-quantitative conversion at ambient temperature [5] [7].
Selective N-alkylation at the imidazole ring precedes amine functionalization to avoid quaternary ammonium salt formation. The optimal sequence involves:
Chiral resolution of racemic mixtures employs L-alanine oxalate diastereomeric crystallization. The (S)-enantiomer forms preferentially insoluble crystals from ethanol/water (1:3) at 5°C, achieving 99.5% ee after two recrystallizations. This is critical for pharmaceutical applications where stereochemistry influences biological activity [2].
Table 3: Comparative Alkylation Routes
Method | Conditions | Yield | Advantages |
---|---|---|---|
Direct N-alkylation | K₂CO₃, DMF, 60°C, 8h | 78% | Simple setup |
Phase-transfer catalysis | Aliquat 336, NaOH, CH₂Cl₂, RT | 82% | Faster reaction |
Microwave-assisted | DMF, 120°C, 30 min | 85% | Energy efficient, higher purity |
Sulfated yttria (SO₄²⁻/Y₂O₃) demonstrates exceptional catalytic efficiency in imidazole ring formation, providing Brønsted acid sites while minimizing side products. Catalyst recycling studies show consistent yields (>80%) through five cycles when regenerated by methanol washing followed by calcination at 400°C [7].
Continuous flow reactors enhance reaction control for unstable intermediates:
Table 4: Flow Reactor Optimization Parameters
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Yield | 45-60% | 70-94% | +35% avg |
Throughput | 2.8 g/day | 18.6 g/day | 6.6x higher |
Reaction Time | 16 hours | 2-10 minutes | 99% reduction |
Temperature Control | ±5°C | ±1°C | Enhanced precision |
Oxalate salt formation serves dual purposes: purification and stabilization. Crude free base dissolved in anhydrous ethanol reacts with oxalic acid dihydrate (1.05 equiv) at 50°C, yielding crystalline (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine oxalate. This salt exhibits superior hygroscopic stability (0.2% moisture uptake at 40% RH) compared to hydrochloride forms (4.8% uptake) [2].
Critical salt characterization data:
For pharmaceutical applications, the hydrochloride salt is generated via ion exchange:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: